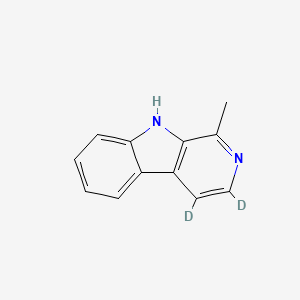
Harmane-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Harmane-d2 is a deuterium-labeled derivative of harmane, a β-carboline alkaloid. Harmane is a naturally occurring compound found in various plants, foods, and tobacco smoke. It is known for its neurotoxic properties and its ability to interact with several biological targets, making it a compound of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Harmane-d2 can be synthesized through the deuteration of harmane. The process involves the incorporation of deuterium atoms into the harmane molecule. One common method for synthesizing harmane and its derivatives is the thermolysis of substituted 4-aryl-3-azidopyridines . Another method involves the Pictet-Spengler reaction using tryptophan derivatives and oxidation with potassium dichromate in a sequential one-pot synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The specific conditions and reagents used in industrial settings may vary, but they generally follow the principles of deuterium exchange reactions.
Chemical Reactions Analysis
Types of Reactions: Harmane-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form harmine and other derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom in the β-carboline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Harmine-d2 and other oxidized derivatives.
Reduction: Tetrahydrothis compound.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Harmane-d2 is used in various scientific research applications, including:
Mechanism of Action
Harmane-d2 exerts its effects primarily through the inhibition of monoamine oxidase A (MAO-A). This inhibition leads to increased levels of monoamines, such as dopamine and serotonin, in the brain. This compound also interacts with imidazoline receptors, contributing to its neurotoxic and psychotropic effects . The compound’s ability to intercalate with DNA and inhibit tyrosine kinase DYRK1A further highlights its diverse biological activities .
Comparison with Similar Compounds
Harmane: The parent compound of harmane-d2, known for its neurotoxic and psychotropic properties.
Harmaline: Another β-carboline alkaloid with hallucinogenic properties and MAO-A inhibitory effects.
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of harmane and its derivatives in biological systems .
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3,4-dideuterio-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i6D,7D |
InChI Key |
PSFDQSOCUJVVGF-QFIQSOQBSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C2=C1C3=CC=CC=C3N2)C)[2H] |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)
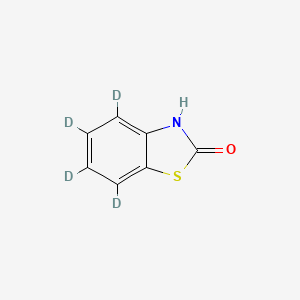
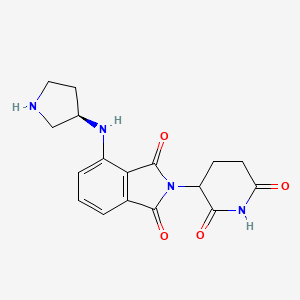
![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
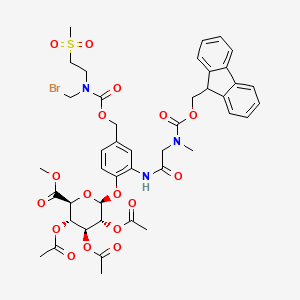
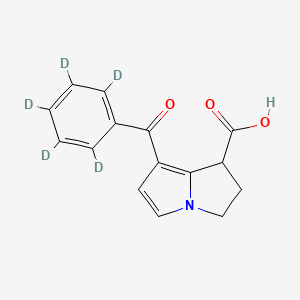

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)


![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
